Cas no 306980-70-1 (5-Amino-2-(methylsulfanyl)benzonitrile)

5-Amino-2-(methylsulfanyl)benzonitrile 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-(methylsulfanyl)benzonitrile
- 5-amino-2-methylsulfanylbenzonitrile
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- MDL: MFCD01315282
- インチ: 1S/C8H8N2S/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,10H2,1H3
- InChIKey: MISXQBNGUWSXCT-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC(=CC=1C#N)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- トポロジー分子極性表面積: 75.1
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-Amino-2-(methylsulfanyl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-200010-0.1g |
5-amino-2-(methylsulfanyl)benzonitrile |
306980-70-1 | 95% | 0.1g |
$120.0 | 2023-09-16 | |
Enamine | EN300-200010-0.5g |
5-amino-2-(methylsulfanyl)benzonitrile |
306980-70-1 | 95% | 0.5g |
$269.0 | 2023-09-16 | |
TRC | A614810-500mg |
5-Amino-2-(methylsulfanyl)benzonitrile |
306980-70-1 | 500mg |
$ 287.00 | 2023-04-19 | ||
Enamine | EN300-200010-0.05g |
5-amino-2-(methylsulfanyl)benzonitrile |
306980-70-1 | 95% | 0.05g |
$80.0 | 2023-09-16 | |
Enamine | EN300-200010-2.5g |
5-amino-2-(methylsulfanyl)benzonitrile |
306980-70-1 | 95% | 2.5g |
$617.0 | 2023-09-16 | |
Enamine | EN300-200010-5.0g |
5-amino-2-(methylsulfanyl)benzonitrile |
306980-70-1 | 95% | 5g |
$1074.0 | 2023-06-03 | |
abcr | AB335130-1g |
5-Amino-2-(methylsulfanyl)benzonitrile, 95%; . |
306980-70-1 | 95% | 1g |
€467.00 | 2025-02-17 | |
Aaron | AR00I6GO-1g |
5-Amino-2-(methylsulfanyl)benzonitrile |
306980-70-1 | 95% | 1g |
$498.00 | 2025-02-28 | |
1PlusChem | 1P00I68C-100mg |
5-Amino-2-(methylsulfanyl)benzonitrile |
306980-70-1 | 95% | 100mg |
$204.00 | 2024-05-06 | |
Ambeed | A846206-1g |
5-Amino-2-(methylsulfanyl)benzonitrile |
306980-70-1 | 98% | 1g |
$311.0 | 2024-07-28 |
5-Amino-2-(methylsulfanyl)benzonitrile 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
5-Amino-2-(methylsulfanyl)benzonitrileに関する追加情報
5-Amino-2-(methylsulfanyl)benzonitrile: A Comprehensive Overview
5-Amino-2-(methylsulfanyl)benzonitrile, also known by its CAS number 306980-70-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring an amino group at the 5-position and a methylsulfanyl group at the 2-position on a benzonitrile backbone, has garnered attention due to its potential in drug discovery, material synthesis, and as an intermediate in organic synthesis.
The molecular formula of 5-Amino-2-(methylsulfanyl)benzonitrile is C8H9N3S, with a molecular weight of 179.24 g/mol. Its structure consists of a benzene ring substituted with an amino group (-NH2), a methylsulfanyl group (-SCH3), and a cyano group (-CN). The presence of these functional groups makes it highly reactive and suitable for various chemical transformations. Recent studies have highlighted its role in the development of bioactive compounds, particularly in the context of kinase inhibitors and other therapeutic agents.
One of the most promising applications of 5-Amino-2-(methylsulfanyl)benzonitrile lies in its use as a building block for constructing complex molecules with biological activity. Researchers have employed this compound in the synthesis of heterocyclic compounds, which are known for their pharmacological properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain protein kinases, making them potential candidates for anticancer drug development.
In addition to its role in drug discovery, 5-Amino-2-(methylsulfanyl)benzonitrile has also found applications in materials science. Its sulfur-containing functional groups make it a valuable precursor for the synthesis of thiophene-based materials, which are widely used in organic electronics. Recent advancements in this area have explored the use of this compound in creating novel semiconducting materials with improved electronic properties.
The synthesis of 5-Amino-2-(methylsulfanyl)benzonitrile typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Researchers have optimized these processes to achieve high yields and purity levels, ensuring that the compound meets the standards required for both academic and industrial applications. Furthermore, the compound's stability under various reaction conditions has made it a reliable choice for large-scale production.
From an environmental standpoint, studies have been conducted to assess the biodegradability and toxicity of 5-Amino-2-(methylsulfanyl)benzonitrile. These studies are crucial for understanding its potential impact on ecosystems and human health. Preliminary results indicate that the compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not pose significant long-term environmental risks when handled responsibly.
In conclusion, 5-Amino-2-(methylsulfanyl)benzonitrile, CAS number 306980-70-1, is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery, material synthesis, and organic chemistry. As ongoing research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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